Potassium borohydride

Catalog No.
S655551
CAS No.
13762-51-1
M.F
BK
M. Wt
49.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium borohydride

CAS Number

13762-51-1

Product Name

Potassium borohydride

IUPAC Name

potassium;boron(1-)

Molecular Formula

BK

Molecular Weight

49.91 g/mol

InChI

InChI=1S/B.K/q-1;+1

InChI Key

HHUJLKPGQMFFMS-UHFFFAOYSA-N

SMILES

[B-].[K+]

Synonyms

KBH4, potassium borohydride, potassium tetrahydroborate

Canonical SMILES

[B-].[K+]

Isomeric SMILES

[B-].[K+]

The exact mass of the compound Potassium borohydride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boranes - Borohydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Potassium borohydride (KBH4, CAS 13762-51-1) is a specialized, mild inorganic reducing agent and hydrogen storage material utilized across pharmaceutical synthesis, fuel cell development, and organometallic manufacturing. While sharing the core tetrahydridoborate functionality with its more ubiquitous counterpart, sodium borohydride (NaBH4), KBH4 is distinguished by its non-hygroscopic nature, enhanced thermal stability, and distinct solubility profile in aqueous and alcoholic media[1]. From a procurement perspective, KBH4 is prioritized for processes that demand strict atmospheric stability during handling, require sodium-free reaction environments, or rely on the specific precipitation behaviors of potassium salts in highly alkaline solutions.

Substituting potassium borohydride with the more common sodium borohydride (NaBH4) frequently fails due to critical differences in hygroscopicity, cation compatibility, and phase behavior. NaBH4 is highly hygroscopic, leading to rapid moisture absorption, titer degradation, and the need for stringent environmental controls during storage and batch weighing [1]. In contrast, KBH4 remains stable in ambient air, ensuring reproducible stoichiometry in large-scale manufacturing. Furthermore, in organometallic syntheses requiring a potassium counter-ion (such as the preparation of potassium trispyrazolylborate) or in specialized alkaline fuel cell loops, introducing sodium ions causes unwanted phase separations, alters the solubility of the resulting metaborate byproducts, and necessitates costly downstream cation-exchange purification steps [2].

Ambient Air Stability and Moisture Resistance

KBH4 offers a significant processability advantage over NaBH4 due to its resistance to moisture absorption. While NaBH4 is hygroscopic and prone to titer loss and oxidation upon exposure to ambient humidity, KBH4 is completely stable in air under normal atmospheric conditions [1]. This non-hygroscopic property eliminates the need for specialized dry-room handling or inert-gas glovebox weighing during bulk manufacturing, directly reducing operational overhead and batch-to-batch stoichiometric variability.

Evidence DimensionAtmospheric moisture absorption (Hygroscopicity)
Target Compound DataNon-hygroscopic; completely stable in air under normal atmospheric conditions
Comparator Or BaselineNaBH4 (Hygroscopic; requires moisture-controlled handling)
Quantified DifferenceComplete atmospheric stability for KBH4 vs. progressive degradation for NaBH4
ConditionsNormal atmospheric conditions / ambient air exposure

Eliminates the need for costly moisture-controlled handling environments and prevents titer loss during bulk procurement and storage.

Elevated Thermal Stability for High-Temperature Processing

In applications requiring elevated temperatures, such as solid-state organometallic synthesis or controlled hydrogen release, KBH4 demonstrates enhanced thermal stability. Quantitative thermal analysis shows that KBH4 has a hydrogen desorption temperature of approximately 584 °C [1]. In contrast, NaBH4 exhibits lower thermal stability, with rapid decomposition typically occurring between 400 °C and 500 °C. This extended thermal window allows KBH4 to be utilized in solvent-free, high-temperature melt reactions without premature degradation or uncontrolled hydrogen outgassing.

Evidence DimensionHydrogen desorption / thermal decomposition temperature
Target Compound Data~584 °C
Comparator Or BaselineNaBH4 (~400–500 °C)
Quantified Difference~84–184 °C higher thermal stability threshold for KBH4
ConditionsSolid-state thermal decomposition / desorption assays

Enables the use of the reducing agent in high-temperature, solvent-free syntheses where NaBH4 would prematurely decompose.

Controlled Solubility in Concentrated Alkaline Solutions

The solubility dynamics of KBH4 in alkaline media differ drastically from NaBH4, which is critical for hydrogen generation systems and selective precipitation workflows. At -10 °C in pure water, KBH4 has a maximum solubility of 11.3 wt%. However, upon the introduction of concentrated potassium hydroxide (KOH), the solubility of KBH4 sharply drops to less than 1 wt% (w < 0.01) [1]. This pronounced common-ion effect and inherently lower solubility compared to NaBH4 in NaOH systems allows engineers to design highly efficient, temperature-dependent precipitation and recovery loops for borohydrides and their metaborate byproducts.

Evidence DimensionSolubility mass fraction (w) in concentrated alkali at -10 °C
Target Compound Dataw < 0.01 in concentrated KOH
Comparator Or BaselineNaBH4 (Maintains significantly higher solubility in NaOH)
Quantified DifferenceSharp reduction to < 1 wt% solubility for KBH4 in strong alkali
ConditionsIsothermal saturation in ternary systems (KBH4 + KOH + H2O) at -10 °C

Crucial for designing efficient closed-loop hydrogen generation systems where the selective precipitation of borohydrides or metaborates is required.

Cation-Specific Precursor Suitability

For the synthesis of specific organometallic ligands, the choice of the alkali metal cation is as critical as the hydride source. KBH4 is the mandatory precursor for synthesizing potassium trispyrazolylborate (KTp) via solvent-free heating with pyrazole [1]. Using NaBH4 yields the sodium analog (NaTp), which exhibits different solubility and coordination kinetics. Utilizing KBH4 directly provides the required potassium counter-ion, bypassing the need for a subsequent, low-yield cation-exchange step to convert a sodium-based intermediate into the desired potassium salt.

Evidence DimensionSynthesized ligand counter-ion
Target Compound DataYields Potassium trispyrazolylborate (KTp)
Comparator Or BaselineNaBH4 (Yields Sodium trispyrazolylborate, NaTp)
Quantified Difference100% direct yield of the potassium salt vs. 0% without secondary cation exchange
ConditionsSolvent-free heating of borohydride with pyrazole

Streamlines the manufacturing of potassium-specific organometallic ligands by eliminating secondary purification and ion-exchange steps.

Moisture-Resistant Reducing Agent Formulations

Leveraging its complete stability in ambient air and non-hygroscopic nature [1], KBH4 is a highly suitable reducing agent for bulk pharmaceutical and fine chemical manufacturing facilities that lack specialized dry-room infrastructure. It ensures consistent batch-to-batch stoichiometry without the titer degradation commonly experienced with NaBH4.

High-Temperature Solvent-Free Ligand Manufacturing

Due to its elevated hydrogen desorption temperature of approximately 584 °C[2], KBH4 is highly effective for solid-state, melt-phase syntheses. It allows for the direct, solvent-free production of complex organometallic ligands, such as potassium trispyrazolylborate, without the risk of premature thermal decomposition associated with NaBH4.

Closed-Loop Hydrogen Storage and Fuel Cell Systems

In advanced hydrogen power engineering, the sharp drop in KBH4 solubility in concentrated KOH at sub-zero temperatures (w < 0.01 at -10 °C) [3] is utilized to engineer highly efficient, temperature-dependent precipitation and recovery loops. This phase behavior allows for the clean separation of spent metaborates from unreacted borohydride fuel.

Sodium-Free Organometallic and Battery Electrolyte Synthesis

For processes that cannot tolerate sodium ion contamination—such as the synthesis of specific potassium-coordinated catalysts or specialized potassium-ion battery electrolytes—KBH4 serves as a direct hydride and potassium source [2]. This eliminates the need for costly downstream cation-exchange purification steps required if NaBH4 were used as the baseline precursor.

Physical Description

Potassium borohydride is a white crystalline or powdered solid. When exposed to water it may react violently and start a fire. It is toxic by ingestion. It is used to make other chemicals.

UNII

0WS230DTGF

GHS Hazard Statements

Aggregated GHS information provided by 145 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (54.48%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (94.48%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Other CAS

13762-51-1

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

Borate(1-), tetrahydro-, potassium (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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